molecular formula C21H20N4O4 B2491840 prop-2-en-1-yl 5-(4-cyanophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 622361-39-1

prop-2-en-1-yl 5-(4-cyanophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2491840
CAS No.: 622361-39-1
M. Wt: 392.415
InChI Key: RHMHPECXSJFNCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-en-1-yl 5-(4-cyanophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core, a cyanophenyl group, and an allyl ester moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

prop-2-enyl 5-(4-cyanophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-5-10-29-20(27)15-12(2)23-18-17(19(26)25(4)21(28)24(18)3)16(15)14-8-6-13(11-22)7-9-14/h5-9,16,23H,1,10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMHPECXSJFNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)C#N)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 5-(4-cyanophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable diketone.

    Introduction of the cyanophenyl group: This step often involves a nucleophilic substitution reaction where a cyanophenyl halide reacts with the pyrido[2,3-d]pyrimidine core.

    Esterification: The final step involves the esterification of the carboxylic acid group with prop-2-en-1-ol under acidic or basic conditions to form the allyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 5-(4-cyanophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation or potassium permanganate for aldehyde formation.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Reagents such as alcohols or amines in the presence of a base like sodium hydroxide or an acid catalyst.

Major Products

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various esters or amides depending on the nucleophile used.

Scientific Research Applications

Prop-2-en-1-yl 5-(4-cyanophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of prop-2-en-1-yl 5-(4-cyanophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their function. The presence of the cyanophenyl group and the pyrido[2,3-d]pyrimidine core allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-en-1-yl 5-(4-methylphenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate
  • Prop-2-en-1-yl 5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate

Uniqueness

The unique combination of the cyanophenyl group and the pyrido[2,3-d]pyrimidine core in prop-2-en-1-yl 5-(4-cyanophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate imparts specific chemical and biological properties that distinguish it from similar compounds

Biological Activity

Prop-2-en-1-yl 5-(4-cyanophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Some of the proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific kinases and enzymes involved in cellular signaling pathways.
  • Antioxidant Properties : The presence of the dioxo group may confer antioxidant capabilities, protecting cells from oxidative stress.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Therapeutic Applications

Based on its biological activity, this compound has potential applications in:

  • Cancer Therapy : Targeting specific cancer types through kinase inhibition.
  • Neuroprotection : Potential use in neurodegenerative diseases due to its antioxidant effects.

In vitro Studies

  • HER2 Tyrosine Kinase Inhibition :
    • A study evaluated similar compounds for their ability to inhibit HER2 tyrosine kinase. The most potent analogs showed IC50 values as low as 6.6 µM against HER2 phosphorylation in breast cancer cells .
    • The lipophilicity of substituents was a critical factor influencing bioactivity.
  • Cell Growth Inhibition :
    • Compounds structurally related to prop-2-en-1-yl 5-(4-cyanophenyl)-1,3,7-trimethyl demonstrated significant inhibition of cell growth in MDA-MB-453 breast cancer cells with IC50 values around 30.9 µM .

Summary of Biological Activities

Activity TypeMechanism/EffectReference
Enzyme InhibitionInhibits HER2 tyrosine kinase
AntioxidantReduces oxidative stressN/A
AnticancerInduces apoptosis in cancer cellsN/A

Q & A

What are the standard synthetic routes for this compound, and what reaction conditions are critical for high yield?

Level: Basic
Answer:
The synthesis typically involves multi-step protocols, including Biginelli-like condensations or cyclocondensation reactions. Key steps include:

  • Step 1: Formation of the pyrido[2,3-d]pyrimidine core via a three-component reaction involving a β-ketoester (e.g., ethyl acetoacetate), a substituted aldehyde (e.g., 4-cyanobenzaldehyde), and a urea/thiourea derivative under acidic conditions (e.g., acetic acid or HCl) .
  • Step 2: Introduction of the prop-2-en-1-yl ester group via nucleophilic substitution or esterification under anhydrous conditions.
    Critical parameters include:
  • Temperature: Maintain 80–100°C during cyclization to avoid side products.
  • Solvent: Polar aprotic solvents (e.g., DMF) enhance reactivity in esterification steps .
  • Catalysts: Use Lewis acids (e.g., ZnCl₂) to improve regioselectivity in pyrimidine ring formation .

How can researchers optimize multi-step synthesis to improve purity and scalability?

Level: Advanced
Answer:
Optimization strategies include:

  • Parallel Reaction Screening: Test solvent systems (e.g., THF vs. ethanol) and catalysts (e.g., Fe³⁺ vs. Bi³⁺) to identify conditions that minimize byproducts .
  • Flow Chemistry: Implement continuous flow systems for exothermic steps (e.g., cyclization) to enhance reproducibility and scale-up potential.
  • In-Line Purification: Use silica cartridges or preparative HPLC after each step to isolate intermediates with >95% purity .
  • DoE (Design of Experiments): Apply factorial designs to evaluate interactions between temperature, stoichiometry, and reaction time .

Which spectroscopic and chromatographic techniques are essential for confirming structural integrity?

Level: Basic
Answer:

  • 1H/13C NMR: Assign peaks for diagnostic protons (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 7.0–8.5 ppm) and carbons (e.g., carbonyls at δ 165–175 ppm) .
  • HRMS: Confirm molecular ion ([M+H]⁺) and fragmentation patterns to verify the ester and cyanophenyl substituents .
  • HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and monitor degradation products .

How should discrepancies in NMR or mass spectrometry data be resolved during characterization?

Level: Advanced
Answer:

  • Dynamic NMR: Resolve tautomeric equilibria or conformational isomers by acquiring spectra at variable temperatures (e.g., 25°C to −40°C) .
  • 2D Techniques (COSY, HSQC): Correlate ambiguous proton environments (e.g., overlapping aromatic signals) with adjacent carbons .
  • Isotopic Labeling: Synthesize deuterated analogs to distinguish exchangeable protons (e.g., NH groups in the pyrimidine ring) .
  • Theoretical Calculations: Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ADF software) .

What in vitro biological assays are recommended for initial pharmacological profiling?

Level: Basic
Answer:

  • Enzyme Inhibition: Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (e.g., ADP-Glo™) .
  • Antimicrobial Activity: Test against Gram-positive/negative bacteria via microbroth dilution (MIC values) .
  • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ .
  • Solubility/Stability: Perform shake-flask solubility tests in PBS (pH 7.4) and monitor degradation via LC-MS over 24–72 hours .

What strategies identify molecular targets and mechanisms of action in disease models?

Level: Advanced
Answer:

  • Pull-Down Assays: Immobilize the compound on sepharose beads to capture binding proteins from cell lysates, followed by SDS-PAGE and MS/MS identification .
  • CRISPR-Cas9 Knockout: Generate gene-edited cell lines (e.g., lacking suspected targets like COX-2) to confirm pathway specificity .
  • Metabolomics: Analyze changes in cellular metabolites (via GC-MS or LC-MS) after treatment to map affected pathways .
  • Molecular Dynamics Simulations: Model ligand-receptor interactions (e.g., with GROMACS) to predict binding modes and residence times .

How do structural modifications influence bioactivity and physicochemical properties?

Level: Advanced
Answer:

  • Substitution at the 4-Cyanophenyl Group: Replacing the cyano group with halogens (e.g., Cl) enhances lipophilicity (logP ↑) but may reduce solubility .
  • Ester Group Optimization: Switching prop-2-en-1-yl to ethyl esters improves metabolic stability in liver microsome assays .
  • Methyl Group Removal: Deleting the 1- or 3-methyl groups reduces steric hindrance, increasing binding affinity to kinase ATP pockets .

What computational methods predict binding affinity and selectivity?

Level: Advanced
Answer:

  • Docking (AutoDock Vina): Screen against homology models of targets (e.g., PDB IDs 1M17, 2JIU) to prioritize high-affinity candidates .
  • Free Energy Perturbation (FEP): Calculate ΔΔG for analogs to quantify the impact of substituents on binding .
  • QSAR Models: Train regression models using descriptors (e.g., MolLogP, topological polar surface area) to correlate structure with IC₅₀ .

How can stability issues under experimental storage conditions be addressed?

Level: Basic
Answer:

  • Lyophilization: Store the compound as a lyophilized powder at −80°C to prevent hydrolysis of the ester group .
  • Light Protection: Use amber vials to avoid photodegradation of the cyanophenyl moiety.
  • Buffered Solutions: Prepare stock solutions in DMSO with 0.1% TFA to maintain pH stability .

What statistical approaches analyze contradictory dose-response results across cell lines?

Level: Advanced
Answer:

  • ANOVA with Tukey’s Post Hoc: Identify significant differences (p < 0.05) in IC₅₀ values between cell lines .
  • Hill Slope Analysis: Compare sigmoidal curves to assess variations in cooperativity or receptor reserve .
  • Resampling Methods (Bootstrapping): Generate 95% confidence intervals for EC₅₀ to evaluate reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.